2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC15820534
Molecular Formula: C12H10BrN3O
Molecular Weight: 292.13 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one -](/images/structure/VC15820534.png)
Specification
Molecular Formula | C12H10BrN3O |
---|---|
Molecular Weight | 292.13 g/mol |
IUPAC Name | 2-(4-bromophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C12H10BrN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) |
Standard InChI Key | VOTXWIKJVILZBV-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one reflects its bicyclic architecture, comprising a pyrazolo[1,5-a]pyrazin-4-one scaffold substituted at the 2-position with a 4-bromophenyl group . Its molecular formula is C₁₂H₁₀BrN₃O, with a molecular weight of 292.14 g/mol . The CAS registry number 1550696-25-7 uniquely identifies this compound in chemical databases .
Structural Elucidation and Stereoelectronic Properties
The molecule’s planar pyrazinone ring fused with a pyrazole moiety creates a conjugated π-system, as evidenced by its SMILES notation O=C1C2=CC(C3=CC=C(Br)C=C3)=NN2CCN1 . The 4-bromophenyl group introduces steric bulk and electron-withdrawing characteristics, influencing intermolecular interactions. Comparative analysis with analogs like 2-(3-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1554286-01-9) highlights how halogen positioning affects dipole moments and crystalline packing .
Table 1: Comparative Molecular Properties of Pyrazolo-Pyrazinone Derivatives
Property | 2-(4-Bromophenyl) Derivative | 2-(3-Fluorophenyl) Derivative |
---|---|---|
Molecular Formula | C₁₂H₁₀BrN₃O | C₁₂H₁₀FN₃O |
Molecular Weight (g/mol) | 292.14 | 231.23 |
Halogen Substituent | Para-bromo | Meta-fluoro |
SMILES | O=C1C2=CC(C3=CC=C(Br)C=C3)=NN2CCN1 | O=C1C2=CC(C3=CC=CC(F)=C3)=NN2CCN1 |
LogP (Predicted) | 2.8 | 2.1 |
Synthetic Methodologies and Optimization
Key Synthetic Routes
Commercial suppliers typically synthesize this compound via cyclocondensation reactions. A plausible pathway involves:
-
Formation of Pyrazolo Core: Reacting 4-bromophenylhydrazine with β-keto esters to generate pyrazole intermediates.
-
Ring Expansion: Treating the intermediate with ethylenediamine derivatives under acidic conditions to form the pyrazinone ring .
Process Challenges and Purification
Batch purity varies between >95% to >98%, necessitating chromatographic purification (e.g., silica gel or preparative HPLC) . The bromine atom’s susceptibility to nucleophilic displacement requires inert atmospheres during synthesis, as indicated by precautionary code P231 ("Handle under inert gas") .
Quantity | Price (USD) | Availability |
---|---|---|
0.1 g | 138 | ≥10 units |
0.5 g | 271 | ≥10 units |
10 g | 1,200 | 4 units |
Future Research Directions
Structure-Activity Relationship Studies
Systematic substitution of the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., CF₃, OCH₃) could optimize pharmacokinetic profiles. Molecular docking studies against the TPO receptor (PDB ID: 6NBF) may elucidate binding motifs .
Formulation Development
The compound’s poor aqueous solubility (<5 µg/mL, extrapolated from analogs ) poses formulation challenges. Nanoemulsion or cyclodextrin complexation strategies could enhance bioavailability for in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume